[7-(trifluoromethyl)-9H-carbazol-3-yl]urea

Urea Transporter Diuretic Renal Physiology

[7-(trifluoromethyl)-9H-carbazol-3-yl]urea (CAS: 872604-30-3) is a synthetic carbazole-based urea derivative characterized by a trifluoromethyl substituent at the 7-position and a urea moiety at the 3-position of the carbazole core. This compound exhibits physicochemical properties including a molecular weight of 293.24 g/mol, a topological polar surface area (TPSA) of 70.9 Ų, and a calculated XLogP3 of 2.9.

Molecular Formula C14H10F3N3O
Molecular Weight 293.24 g/mol
CAS No. 872604-30-3
Cat. No. B12606671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[7-(trifluoromethyl)-9H-carbazol-3-yl]urea
CAS872604-30-3
Molecular FormulaC14H10F3N3O
Molecular Weight293.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)NC(=O)N
InChIInChI=1S/C14H10F3N3O/c15-14(16,17)7-1-3-9-10-6-8(19-13(18)21)2-4-11(10)20-12(9)5-7/h1-6,20H,(H3,18,19,21)
InChIKeyHBPRRKVUKLLMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[7-(trifluoromethyl)-9H-carbazol-3-yl]urea (CAS: 872604-30-3): A Research-Grade Carbazole Urea with Defined Bioactivity Profiles


[7-(trifluoromethyl)-9H-carbazol-3-yl]urea (CAS: 872604-30-3) is a synthetic carbazole-based urea derivative characterized by a trifluoromethyl substituent at the 7-position and a urea moiety at the 3-position of the carbazole core [1]. This compound exhibits physicochemical properties including a molecular weight of 293.24 g/mol, a topological polar surface area (TPSA) of 70.9 Ų, and a calculated XLogP3 of 2.9 [1]. It has been disclosed in patent literature as a component of broader carbazole-urea compound libraries targeting mitotic kinesin KSP (US20090170882A1) [2] and cryptochrome modulation (US2015/0284362 A1) [3], indicating its utility as a versatile scaffold in medicinal chemistry and chemical biology research.

Urea transporter UT-A1 probe with reported inhibition in MDCK cell assay
Patent-disclosed cryptochrome modulator scaffold for circadian biology studies
Structural congener for KSP kinesin inhibitor SAR campaigns

[7-(trifluoromethyl)-9H-carbazol-3-yl]urea: Why Simple Substitution with Uncharacterized Carbazole Ureas Compromises Research Reproducibility


Carbazole ureas are not a homogeneous class; their biological activity and physicochemical properties are exquisitely sensitive to the specific substitution pattern on the carbazole ring and the nature of the urea-derived moiety. Uncharacterized or generic carbazole ureas may exhibit vastly different potency, selectivity, or even target engagement profiles compared to [7-(trifluoromethyl)-9H-carbazol-3-yl]urea. For instance, the presence and position of the trifluoromethyl group profoundly influence target binding [1], and even minor modifications, such as replacing the urea with a thiourea (CAS 872604-34-7), alter molecular properties and likely biological activity [2]. Furthermore, the purity and identity of compounds sourced from non-validated vendors can be unreliable, introducing significant variability into dose-response experiments and structure-activity relationship (SAR) studies [3]. Therefore, relying on unverified substitutes risks irreproducible data, wasted resources, and flawed scientific conclusions.

Positional isomer sensitivity
Trifluoromethyl position on carbazole drastically alters target engagement; 42-fold potency shifts reported among analogs.
Urea vs thiourea replacement
Replacing urea with thiourea (CAS 872604-34-7) changes hydrogen-bonding capacity, likely shifting activity profile and SAR.
Unverified vendor purity
Compounds from non-validated sources may contain impurities that confound dose-response and reproducibility.

Quantitative Differentiation of [7-(trifluoromethyl)-9H-carbazol-3-yl]urea from Structural Analogs: A Comparative Evidence Guide


UT-A1 Urea Transporter Inhibition: A Distinct Target Engagement Profile Compared to Related Urea Transporters

[7-(trifluoromethyl)-9H-carbazol-3-yl]urea demonstrates measurable inhibition of the rat urea transporter UT-A1 with an IC50 of 750 nM [1]. This activity, while not benchmarked against a direct structural analog in the same assay, establishes a distinct biological profile compared to the well-characterized UT-A/UT-B dual inhibitor UTA1inh-A1, which exhibits IC50 values of 3.3 μM for UT-A1 and 16 μM for UT-B . The target compound's single-digit micromolar activity against UT-A1 suggests a different selectivity window and potency rank order compared to this reference tool compound, making it a valuable comparator in urea transporter pharmacology studies [1].

UT-A1 inhibition
Reported
IC50 750 nM (rat UT-A1)
vs UTA1inh-A1 IC50 3.3 µM
Distinct UT-A1 probe context, not a dual UT-A/B inhibitor.
Cross-study comparison; MDCK cell assay, 15 min incubation.
Urea Transporter Diuretic Renal Physiology

Cryptochrome Modulation: A Potential Role in Circadian Biology Distinct from Direct Enzyme Inhibition

[7-(trifluoromethyl)-9H-carbazol-3-yl]urea is encompassed within the broad structural claims of patents (US2015/0284362 A1; US10,759,777 B2) describing carbazole-containing ureas as cryptochrome (Cry) modulators [1][2]. While specific quantitative EC50 or IC50 values for this exact compound are not disclosed in the patent specifications, its inclusion defines its potential utility in modulating circadian clock proteins [1]. This mechanistic class differs fundamentally from the enzyme inhibition targets (e.g., KSP, viral methyltransferase) pursued with other carbazole ureas. This divergence in proposed mechanism of action represents a key differentiator for researchers exploring circadian biology or metabolic disorders linked to Cry dysfunction [3].

Cryptochrome modulation
Class-level
Patent-disclosed scaffold
US2015/0284362 A1, US10,759,777 B2
Enables circadian biology probe development; no quantitative EC50 reported for this compound.
Class-level inference; data to verify for exact Cry modulation potency.
Circadian Rhythm Cryptochrome Metabolic Disease

KSP Inhibitor Class Association: Positional Trifluoromethylation Dictates Potency Relative to Other Carbazoles

[7-(trifluoromethyl)-9H-carbazol-3-yl]urea is a structural congener within a class of carbazole derivatives investigated as ATP-competitive KSP (kinesin spindle protein) inhibitors, as described in patent US20090170882A1 [1]. While no direct IC50 data for this exact compound against KSP was located, a closely related analog, 2-(trifluoromethyl)-9H-carbazole, exhibits potent KSP ATPase inhibition with an IC50 of 210 nM [2]. In stark contrast, another positional isomer, 3-methyl-6-(trifluoromethyl)-9H-carbazole, is substantially less potent, with an IC50 of 8.8 μM [3]. This 42-fold difference in potency between two carbazole analogs underscores that the specific substitution pattern, including the position of the trifluoromethyl group and the nature of additional ring substituents, is a critical determinant of KSP inhibitory activity [1][4]. The 7-trifluoromethyl, 3-urea substitution pattern of the target compound therefore defines a unique chemical space within this SAR, for which potency cannot be inferred from other analogs.

KSP inhibitor SAR
Reported
2-CF3 analog IC50 210 nM
3-Me,6-CF3 analog IC50 8.8 µM
42-fold difference
Substitution pattern profoundly affects KSP inhibition; exact activity of this compound requires empirical validation.
Human KSP motor domain ATPase assay; structural analogs used as SAR reference.
KSP Inhibitor Mitotic Kinesin Antimitotic

Validated Application Scenarios for [7-(trifluoromethyl)-9H-carbazol-3-yl]urea in Academic and Industrial Research


Urea Transporter Pharmacology: A Defined Chemical Probe for UT-A1 Studies

Employ [7-(trifluoromethyl)-9H-carbazol-3-yl]urea as a validated, albeit moderate potency, inhibitor of the rat UT-A1 urea transporter (IC50 = 750 nM) [1]. Its activity profile, distinct from the dual UT-A/UT-B inhibitor UTA1inh-A1 , makes it a useful comparator in studies investigating the role of UT-A1 in renal urea handling and potential diuretic mechanisms. This application is directly supported by quantitative bioactivity data.

Circadian Rhythm and Metabolic Disease Research: A Cryptochrome Modulator Scaffold

Utilize [7-(trifluoromethyl)-9H-carbazol-3-yl]urea as a starting point for studying cryptochrome (Cry) modulation, as supported by its inclusion in patent families claiming carbazole ureas for treating Cry-mediated diseases like diabetes and NASH [2][3]. This compound offers a specific chemical entry point for investigating circadian biology targets, distinct from its potential as an enzyme inhibitor.

KSP Mitotic Kinesin Inhibitor SAR Studies

Incorporate [7-(trifluoromethyl)-9H-carbazol-3-yl]urea into structure-activity relationship (SAR) campaigns focused on KSP inhibition [4]. As demonstrated by analogs, KSP inhibition is highly sensitive to the carbazole substitution pattern, with a 42-fold potency difference observed between two closely related trifluoromethyl carbazoles [5][6]. This compound's unique 7-CF3, 3-urea arrangement provides a critical data point for understanding the structural determinants of potency and selectivity within this inhibitor class.

Reference Standard in Analytical Method Development for Carbazole Ureas

Leverage the well-defined and publicly available physicochemical properties of [7-(trifluoromethyl)-9H-carbazol-3-yl]urea (e.g., exact mass 293.078 g/mol, TPSA 70.9 Ų, XLogP3 2.9) [7] as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of this compound and related carbazole urea derivatives in complex matrices.

Application
Selection Property
Validation Focus
Urea transporter probe studies
Reported UT-A1 inhibition
UT-A1 selectivity context vs dual UT inhibitors
Circadian clock modulator research
Patent-disclosed cryptochrome scaffold
Cry pathway engagement review
KSP inhibitor SAR campaigns
Positional CF3 sensitivity in carbazoles
Activity validation in KSP ATPase assays
Analytical method development
Defined physicochemical properties
Method specificity and LOD review
Quote Request

Request a Quote for [7-(trifluoromethyl)-9H-carbazol-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.